molecular formula C8H10O2S B049993 Methyl p-toluenesulfinate CAS No. 672-78-6

Methyl p-toluenesulfinate

Cat. No. B049993
CAS RN: 672-78-6
M. Wt: 170.23 g/mol
InChI Key: MGPLBSPZSIFUQX-UHFFFAOYSA-N
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Patent
US06570023B1

Procedure details

To a 5-liter, 3-neck round bottom flask, was added 2845 mls of methanol (5 volumes) and was bubbled in 165.58 grams (1.4 equivalents, 4.47 gmoles) of anhydrous HCl. Heat evolved during addition of HCl to MeOH. The flask was maintained at a temperature range from 20 to 25° C. by cooling and adjusting addition rate. Sodium toluene sulfinic acid (1.0 equivalents, 569 grams, 3.19 gmoles) was added and stirred at room temperature for 1 to 4 hours. Water 2850 mls (5 volumes) was added, then and 2850 mls of toluene (5 volumes.) The mixture was stirred from 1 to 30 minutes and the layers were allowed to separate The layers were separated and the aqueous layer was back extracted twice using 1425 mls (2.5 volumes) of toluene for each back extraction. All toluene layers were combined and washed two times with 1425 mls (2.5 volumes) of 1 molar sodium bicarbonate solution for each wash. The layers were separated and the toluene layerers was concentrated under vacuum to approximately 3 volumes. The volumes were concentrated to a small alloquote to an oil on rotovap indicated a final weight yield of 476.78 grams of ester, 87.7% of theory weight.
Quantity
2845 mL
Type
reactant
Reaction Step One
Name
Quantity
165.58 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Sodium toluene sulfinic acid
Quantity
569 g
Type
reactant
Reaction Step Four
Name
Quantity
2850 mL
Type
reactant
Reaction Step Five
Quantity
2850 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1]O.Cl.C1(C)C([S:10]([OH:12])=[O:11])=CC=CC=1.[Na].O.[C:16]1([CH3:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[CH3:1][O:12][S:10]([C:19]1[CH:20]=[CH:21][C:16]([CH3:22])=[CH:17][CH:18]=1)=[O:11] |f:2.3,^1:13|

Inputs

Step One
Name
Quantity
2845 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
165.58 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Sodium toluene sulfinic acid
Quantity
569 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)O)C.[Na]
Step Five
Name
Quantity
2850 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
2850 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 to 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
ADDITION
Type
ADDITION
Details
addition rate
CUSTOM
Type
CUSTOM
Details
to separate The layers
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was back extracted twice
EXTRACTION
Type
EXTRACTION
Details
for each back extraction
WASH
Type
WASH
Details
washed two times with 1425 mls (2.5 volumes) of 1 molar sodium bicarbonate solution for each wash
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the toluene layerers was concentrated under vacuum to approximately 3 volumes
CONCENTRATION
Type
CONCENTRATION
Details
The volumes were concentrated to a small alloquote to an oil on rotovap

Outcomes

Product
Details
Reaction Time
2.5 (± 1.5) h
Name
Type
Smiles
COS(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.